molecular formula C9H18BrNO3 B13501362 Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate

Cat. No.: B13501362
M. Wt: 268.15 g/mol
InChI Key: YMJWKZHQIXLQBE-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate is a brominated carbamate derivative widely employed as a synthetic intermediate in organic chemistry and pharmaceutical development. Its molecular formula is C₉H₁₈BrNO₃, with a molecular weight of 268.15 g/mol and CAS numbers 2353785-64-3 and 1397707-56-0 . The compound features a tert-butoxycarbonyl (Boc)-protected amine group and a bromine atom on a methoxy-substituted propyl chain. This structure makes it a versatile building block for introducing bromine into target molecules, particularly in medicinal chemistry for synthesizing anticoagulants like rivaroxaban intermediates .

Key properties:

  • Boc protection: Stabilizes the amine group during multi-step syntheses.
  • Bromine substituent: Serves as a leaving group or handles for cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Methoxy group: Enhances solubility in polar solvents and influences electronic effects.

Properties

Molecular Formula

C9H18BrNO3

Molecular Weight

268.15 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2-methoxypropyl)carbamate

InChI

InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-6-7(5-10)13-4/h7H,5-6H2,1-4H3,(H,11,12)

InChI Key

YMJWKZHQIXLQBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(CBr)OC

Origin of Product

United States

Preparation Methods

Synthesis via Direct Carbamation of 3-bromo-2-methoxypropylamine

This method involves the direct reaction of a suitable amine precursor with tert-butyl chloroformate or di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Operational Parameters Details
Reagents 3-bromo-2-methoxypropylamine, di-tert-butyl dicarbonate (Boc2O), triethylamine or sodium bicarbonate
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature 0°C to room temperature
Reaction Time 2-4 hours
Yield Typically 70-85%

Procedure:

  • Dissolve 3-bromo-2-methoxypropylamine in dry DCM or THF.
  • Cool the mixture to 0°C under inert atmosphere.
  • Add di-tert-butyl dicarbonate slowly with stirring, along with triethylamine as a base.
  • Allow the reaction to warm to room temperature and stir for several hours.
  • Quench with water, extract the organic layer, dry over anhydrous magnesium sulfate, and purify via column chromatography.

Advantages: High purity, straightforward, suitable for scale-up.

Carbamate Formation via Reaction with Boc Anhydride

This is the most common route for installing the tert-butyl carbamate group:

Reaction Conditions Details
Reagents 3-bromo-2-methoxypropylamine, di-tert-butyl dicarbonate (Boc2O), triethylamine or sodium bicarbonate
Solvent Dichloromethane or tetrahydrofuran
Temperature 0°C to room temperature
Reaction Time 2-6 hours
Yield Typically 70-90%

Procedure:

  • Dissolve the amine in dry solvent under nitrogen.
  • Cool to 0°C and add Boc2O slowly.
  • Add triethylamine to neutralize the generated acid.
  • Stir at room temperature until completion.
  • Work-up involves washing with water, drying, and purification.

Alternative Synthesis Pathway: Using Phosgene or Derivatives

In certain cases, carbamate groups are introduced via phosgene derivatives, such as triphosgene, under controlled conditions:

Reagents Conditions Notes
Triphosgene Reflux in dry solvent More hazardous, requires strict safety measures
Amine Reaction with triphosgene Forms carbamoyl chloride intermediate, which then reacts with tert-butyl amine

Data Summary and Comparative Table

Method Starting Material Reagents Reaction Conditions Yield (%) Remarks
Direct carbamation 3-bromo-2-methoxypropylamine Boc2O, triethylamine 0°C to RT, 2-4 hrs 70-85 Most straightforward
Halogenation + carbamation 2-methoxypropylamine derivative NBS, Boc2O 0°C to RT 70-90 Requires halogenation step
Phosgene route Corresponding amine Triphosgene Reflux Variable More hazardous

Notes and Best Practices

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C3 position undergoes nucleophilic substitution, enabling functional group transformations.

Nucleophile Reagents/Conditions Solvent Product
AminesK₂CO₃, 25°C, 12–24 hrsDCM or THFSubstituted carbamates
ThiolsNaH, 0°C → RT, 6 hrsTHFThioether derivatives
AlkoxidesNaOH, reflux, 4–8 hrsEthanolEther-linked carbamates

Key Findings :

  • Substitution occurs selectively at the bromine site due to steric hindrance from the tert-butyl group.

  • Reaction efficiency depends on nucleophile strength and solvent polarity, with THF favoring faster kinetics than DCM .

Hydrolysis Reactions

The carbamate group hydrolyzes under acidic or basic conditions to release the free amine.

Condition Reagents Temperature Products
Acidic hydrolysisHCl (6 M), 4 hrs60°C3-Methoxypropylamine + CO₂
Basic hydrolysisNaOH (2 M), 2 hrsRTAmine salt + tert-butanol
Thermal degradationNone, 100°C, 1 hrNeattert-Butanol + CO₂

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water .

  • Thermal decomposition proceeds via a tetrahedral intermediate, releasing CO₂ and tert-butanol .

Oxidation Reactions

The methoxypropyl chain can undergo oxidation at the methoxy-substituted carbon.

Oxidizing Agent Conditions Product
KMnO₄H₂SO₄, 80°C, 3 hrsCarboxylic acid derivative
CrO₃Acetone, 0°C, 1 hrAldehyde intermediate

Notes :

  • Oxidation typically requires harsh conditions due to the stability of the methoxy group .

  • The tert-butyl carbamate group remains intact during these reactions .

Comparative Reactivity with Analogues

The bromine and methoxy groups differentiate this compound from similar carbamates:

Compound Reactivity Unique Features
tert-Butyl N-(3-bromo-2-oxopropyl)carbamateMore prone to β-eliminationKetone group enhances electrophilicity
tert-Butyl carbamateLacks substitution sitesSimpler hydrolysis profile

Mechanism of Action

The mechanism of action of tert-butyl n-(3-bromo-2-methoxypropyl)carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound. Upon exposure to strong acids, the tert-butyl group is cleaved, releasing the free amine . This process is facilitated by the resonance stabilization of the resulting carbocation and the elimination of the trifluoroacetate ion .

Comparison with Similar Compounds

tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate

  • Molecular formula: C₁₀H₂₀BrNO₂
  • Molecular weight : 278.03 g/mol .
  • Structural distinction : Two methyl groups at the 2-position of the propyl chain instead of a methoxy group.
  • Solubility: Reduced polarity due to the absence of methoxy may lower solubility in polar solvents.
  • Applications : Used in alkylation reactions where steric control is critical .

tert-Butyl N-(3-bromo-2-hydroxy-1-phenylpropyl)carbamate

  • Molecular formula: C₁₄H₂₀BrNO₃
  • Molecular weight : 330.22 g/mol .
  • Structural distinction : A phenyl group at the 1-position and a hydroxyl group at the 2-position instead of methoxy.
  • Hydrogen bonding: The hydroxyl group enhances polarity and hydrogen-bonding capacity, contrasting with the methoxy’s electron-donating effects.
  • Applications : Useful in synthesizing chiral ligands or bioactive molecules requiring aromatic interactions .

tert-Butyl N-(3-fluoro-2-oxopropyl)carbamate

  • Molecular formula: C₈H₁₄FNO₃
  • Molecular weight : 215.20 g/mol (estimated) .
  • Structural distinction : Fluorine replaces bromine, and a ketone (2-oxo) substitutes the methoxy group.
  • Impact :
    • Electron effects : Fluorine’s strong electron-withdrawing nature alters reactivity, while the ketone increases electrophilicity.
    • Reactivity : More prone to nucleophilic attacks at the carbonyl than the brominated analog.
  • Applications : Valuable in fluorinated drug analogs and carbonyl-based conjugations .

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate

  • Molecular formula : C₁₁H₂₀N₂O₂
  • Molecular weight : 236.29 g/mol .
  • Structural distinction : A bicyclic framework replaces the linear propyl chain, and bromine is absent.
  • Reactivity: Lacks bromine’s leaving-group utility but offers nitrogen for heterocyclic functionalization.
  • Applications : Explored in central nervous system (CNS) drug candidates due to improved blood-brain barrier penetration .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Highlights Applications
Tert-butyl N-(3-bromo-2-methoxypropyl)carbamate C₉H₁₈BrNO₃ 268.15 Bromine, methoxy Bromine for cross-coupling; Boc protection Rivaroxaban intermediates
tert-Butyl (3-bromo-2,2-dimethylpropyl)carbamate C₁₀H₂₀BrNO₂ 278.03 Bromine, dimethyl Steric hindrance slows reactions Sterically controlled alkylation
tert-Butyl N-(3-bromo-2-hydroxy-1-phenylpropyl)carbamate C₁₄H₂₀BrNO₃ 330.22 Bromine, hydroxyl, phenyl Enhanced lipophilicity and H-bonding Chiral ligands, bioactive molecules
tert-Butyl N-(3-fluoro-2-oxopropyl)carbamate C₈H₁₄FNO₃ 215.20 Fluorine, ketone Electrophilic ketone; fluorination utility Fluorinated drug analogs
tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate C₁₁H₂₀N₂O₂ 236.29 Bicyclic system, nitrogen Rigid structure for target specificity CNS drug candidates

Biological Activity

Tert-butyl n-(3-bromo-2-methoxypropyl)carbamate is a carbamate derivative noted for its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9_9H18_{18}BrNO3_3
  • Molecular Weight : 252.15 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NCC(CBr)OC
  • InChI Key : YMJWKZHQIXLQBE-UHFFFAOYSA-N

The presence of the bromine atom enhances its reactivity, allowing it to participate in nucleophilic substitution reactions, which are critical in organic synthesis and medicinal chemistry .

The biological activity of this compound can be attributed to its interactions with various molecular targets in biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : It could act on receptors, influencing cellular signaling processes.

Understanding these interactions is essential for assessing its therapeutic potential and safety profile .

Biological Activity and Applications

Research indicates that this compound has potential applications in:

  • Medicinal Chemistry : Its structure suggests possible use in drug development targeting specific diseases.
  • Biochemical Studies : The compound's ability to interact with biological molecules makes it a candidate for biochemical assays and studies.

Comparative Analysis with Similar Compounds

The following table compares this compound with other related carbamate derivatives:

Compound NameMolecular FormulaUnique Features
Tert-butyl N-(3-bromo-2-methylpropyl)carbamateC9_9H18_{18}BrNO2_2Lacks methoxy group; simpler structure
Tert-butyl N-(3-chloro-2-methylpropyl)carbamateC9_9H18_{18}ClNO2_2Chlorine instead of bromine; different reactivity
Tert-butyl N-(4-bromobut-2-en-1-yl)carbamateC11_{11}H18_{18}BrNO2_2Contains an alkene; different application potential
Tert-butyl N-(3-fluoro-2-methylpropyl)carbamateC9_9H18_{18}FNO2_2Fluorine substituent; distinct electronic properties

The unique combination of bromine and methoxy groups in this compound may influence its reactivity and biological interactions differently compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of tert-butyl N-(3-bromo-2-methoxypropyl)carbamate?

  • Methodological Answer : The synthesis of this carbamate derivative typically involves coupling reactions using tert-butyl carbamate precursors with halogenated methoxypropyl intermediates. Key steps include:

  • Reagent Selection : Use coupling agents like EDCI/HOBt for amide bond formation, as demonstrated in analogous carbamate syntheses .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the product, given its moderate polarity.
  • Yield Optimization : Control reaction temperature (e.g., 0–25°C) to minimize side reactions such as elimination of the bromo group.
    • Reference : Synthesis protocols for structurally similar carbamates emphasize the importance of protecting group stability under basic conditions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals: tert-butyl (δ ~1.4 ppm, singlet), methoxy (δ ~3.3 ppm), and carbamate carbonyl (δ ~155 ppm in 13C^{13}C) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS (expected [M+H]+^+ for C9_9H17_17BrNO3_3: ~266.03).
  • Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% by area normalization).

Q. What safety precautions are essential when handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use a fume hood due to potential irritant vapors from the bromo substituent .
  • Storage : Store at 2–8°C in a sealed container under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the bromo group in further functionalization?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model SN_N2 substitution pathways. Key parameters include:
  • Activation energy for bromide displacement by nucleophiles (e.g., amines, thiols).
  • Solvent effects (e.g., DMF vs. THF) on reaction kinetics .
  • Molecular Dynamics : Simulate steric effects from the tert-butyl group on nucleophilic attack at the β-carbon.
    • Reference : Studies on analogous bromo-carbamates highlight steric hindrance as a limiting factor in substitution reactions .

Q. What strategies resolve discrepancies in crystallographic data for carbamate derivatives?

  • Methodological Answer :

  • Software Tools : Refine structures using SHELXL (for small molecules) or PHENIX (for macromolecular complexes). Key steps:
  • Validate hydrogen bonding networks (e.g., carbamate NH to methoxy O interactions).
  • Check for twinning or disorder using PLATON .
  • Data Cross-Validation : Compare experimental XRD data with computational predictions (e.g., Mercury CSD) to identify outliers .

Q. How does the methoxy group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • Degradation Studies :
  • Acidic Conditions (pH < 3) : Monitor carbamate cleavage via LC-MS; the methoxy group may stabilize intermediates through hydrogen bonding .
  • Basic Conditions (pH > 10) : Observe hydrolysis of the tert-butyl carbamate to form primary amines, accelerated by the electron-donating methoxy group .
  • Kinetic Analysis : Use 1H^1H NMR to track degradation half-lives (t1/2_{1/2}) under varying pH and temperature.

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